molecular formula C8H4O8Pb B1171942 methyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1-carboxylate CAS No. 14374-52-8

methyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1-carboxylate

Cat. No.: B1171942
CAS No.: 14374-52-8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1-carboxylate is a complex organic compound with a unique structure that includes a cyclopentadiene ring substituted with a hydroxyethylidene group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1-carboxylate typically involves the reaction of a cyclopentadiene derivative with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylidene group can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or amides.

Scientific Research Applications

Methyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyethylidene group can form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxyethylidene-1,1-diphosphonic acid: Known for its use in medical applications, particularly in bone resorption inhibition.

    Methylcyclopentadiene derivatives: Share structural similarities but differ in functional groups and reactivity.

Uniqueness

Methyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1-carboxylate is unique due to its specific combination of functional groups and the resulting chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

CAS No.

14374-52-8

Molecular Formula

C8H4O8Pb

Molecular Weight

0

Synonyms

5-(1-Hydroxyethylidene)-2-methyl-1,3-cyclopentadiene-1-carboxylic acid methyl ester

Origin of Product

United States

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